molecular formula C8H7ClN4O B1422029 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole CAS No. 1249799-89-0

3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole

Cat. No. B1422029
M. Wt: 210.62 g/mol
InChI Key: DJKHQQIRMUDFLO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Derivative Formation

  • The compound 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole has been used as a starting material for synthesizing various fused heterocyclic compounds. These include derivatives like 6-(4-chlorophenyl)[1,2.4]triazolo[3,4,b][1,3,4]oxadiazole-3-(2H)thione and 6-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[3,4,b][1,3,4]oxadiazole (Abbas, Hussain, & Shakir, 2017).

Biological Activities

  • Novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles synthesized from this compound showed good antitubercular activity against Mycobacterium tuberculosis and poor antioxidant activity (Prathap et al., 2014).
  • 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives, synthesized from this compound, exhibited antifungal activity against four pathogenic strains of fungi and interesting activity against Mycobacterium tuberculosis H37Rv (Horrocks et al., 2013).

Energetic Properties

  • 1,2,4-oxadiazole-derived energetic compounds, including derivatives of 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole, have been synthesized for their potential in explosives. These compounds demonstrated satisfactory calculated detonation performances, surpassing commonly used high explosives (Yan et al., 2017).

Anticancer Evaluation

  • The compound and its derivatives have been evaluated for anticancer activity. For instance, 3-(4-chlorophenyl)-4-formyl-[1, 2, 3] oxadiazol-3-ium-5-olate showed activity against various human tumor cell lines, including non-small cell lung and renal tumor cell lines (Bhosale, Deshpande, & Wagh, 2017).

Antimicrobial Agents

  • Synthesized derivatives of 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole have been used as antimicrobial agents, showing moderate activity against various pathogenic bacterial and fungal strains (Sah et al., 2014).

Safety And Hazards

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Future Directions

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Please note that this is a general outline and the specific details would depend on the particular compound and the available scientific literature. For a specific compound like “3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole”, it would be necessary to conduct a thorough literature search and possibly experimental studies to obtain this information.


properties

IUPAC Name

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-6-3-1-5(2-4-6)7-11-8(12-10)14-13-7/h1-4H,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKHQQIRMUDFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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